molecular formula C17H15N3O2S B2519726 2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid CAS No. 158773-86-5

2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid

Cat. No. B2519726
M. Wt: 325.39
InChI Key: ZYLNQEZPUFVDRJ-UHFFFAOYSA-N
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Description

The compound “2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a thioacetic acid group and phenyl rings .


Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of a 1,2,4-triazole-thiol group in alkaline conditions . The alkylated compound can then be reduced at the carbonyl group to the corresponding secondary alcohol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazole ring, a thioacetic acid group, and phenyl rings . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the 1,2,4-triazole ring and the thioacetic acid group can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,4-triazole ring and the thioacetic acid group can affect its solubility, stability, and reactivity .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine. Additionally, more studies could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties .

properties

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-7-9-13(10-8-12)16-18-19-17(23-11-15(21)22)20(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLNQEZPUFVDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid

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